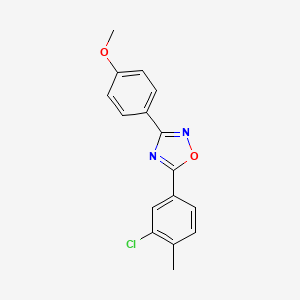

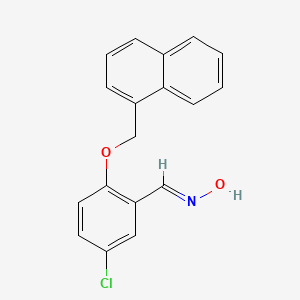

![molecular formula C13H6Cl2F3N3 B5559431 3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)

3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A Facile One-Pot Synthesis of Novel 1,2,4-Triazolo[4,3-a]Pyridine Derivatives Containing the Trifluoromethyl Moiety Using Microwave Irradiation revealed a series of novel substituted compounds synthesized from dichloro-trifluoromethylpyridine and hydrazine hydrate by multi-step reactions. This study highlights the importance of microwave irradiation in facilitating the synthesis process (Yang et al., 2015).

Molecular Structure Analysis

The Crystal Structures of three isomeric compounds were determined, showing the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structures provide insight into the molecular arrangement and interactions significant for the triazolopyridine class (de Souza et al., 2015).

Chemical Reactions and Properties

PhI(OCOCF₃)₂-mediated Intramolecular Oxidative N-N Bond Formation presents a metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, emphasizing the potential for convenient construction of the triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation, which is crucial for developing compounds with varied chemical properties (Zheng et al., 2014).

Physical Properties Analysis

Synthesis and Electrochemical Properties of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines study showcases the compounds' high ionization potentials and good affinity, which are critical for understanding their stability and reactivity in various conditions (Tan et al., 2007).

Chemical Properties Analysis

Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole: A Simple Route to Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives article demonstrates the versatility of 3-amino-5-trifluoromethyl-1,2,4-triazole in synthesizing poly-substituted derivatives, highlighting the compound's role in forming diverse chemical structures with unique properties (Zohdi, 1997).

Scientific Research Applications

Synthesis and Chemical Characterization

The facile one-pot synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives containing the trifluoromethyl moiety under microwave irradiation offers a streamlined approach to creating these compounds. The synthesis begins with 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate, leading to a series of substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines characterized by 1H NMR, MS, and elemental analysis. Although these compounds exhibit weak antifungal activity, the synthesis process's efficiency is notable for its potential applications in chemical research and material science (Ming-yan Yang et al., 2015).

Crystal Structure Analysis

Research into the crystal structures of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines highlights the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structural analyses reveal the supramolecular arrangements generated from combinations of C–H⋯X (X = F, Cl, O), C–X⋯π (X = H, F, Cl), and π⋯π interactions, providing insights into the molecular interactions that govern the solid-state behavior of such compounds (M. D. de Souza et al., 2015).

Biological Activity and Pharmaceutical Applications

Although direct studies on the specific compound are limited, related research on triazolopyridines and their derivatives reveals a broad interest in their potential biological and pharmacological applications. For example, the synthesis and SAR of triazolopyrimidines as anticancer agents demonstrate the diverse functional capabilities of this chemical framework. These compounds have shown unique mechanisms of tubulin inhibition, offering a new avenue for cancer treatment research (N. Zhang et al., 2007).

Environmental Applications

A study on the thermal infrared measurement as an indicator of plant ecosystem health introduces substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with significant herbicidal activity. Such research underscores the potential environmental applications of triazolopyridine derivatives in agriculture and ecosystem management (M. Moran, 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F3N3/c14-8-2-3-9(10(15)5-8)12-20-19-11-4-1-7(6-21(11)12)13(16,17)18/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGHYYZVWQYGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2C=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)

![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)

![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)

![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)

![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)

![N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)